molecular formula C16H23BrFNO2 B8123650 tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate

tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate

Cat. No.: B8123650
M. Wt: 360.26 g/mol
InChI Key: FDTFAWRMJWCUTJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate is a chemical compound with the molecular formula C15H21BrFNO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a fluorine atom attached to a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate typically involves the reaction of 2-bromo-4-fluorobenzyl alcohol with isobutyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

Uniqueness

tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for halogen bonding, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrFNO2/c1-11(2)9-19(15(20)21-16(3,4)5)10-12-6-7-13(18)8-14(12)17/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTFAWRMJWCUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=C(C=C1)F)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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